

Application Notes and Protocols for Measuring RO5487624 Effects on Viral Entry

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Compound of Interest

Compound Name: RO5487624

Cat. No.: B15293596

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Introduction

RO5487624 is an orally active small molecule inhibitor of influenza A virus entry.^{[1][2]} It specifically targets the viral hemagglutinin (HA) protein, a key glycoprotein responsible for viral attachment to and fusion with host cell membranes. The mechanism of action of **RO5487624** involves the inhibition of the low pH-induced conformational change in HA that is essential for the fusion of the viral envelope with the endosomal membrane, thereby preventing the release of the viral genome into the cytoplasm and subsequent replication.^[1] These application notes provide detailed protocols for researchers to assess the in vitro efficacy of **RO5487624** in inhibiting influenza virus entry.

Data Presentation

The following table summarizes the key antiviral activity data for **RO5487624** against influenza H1N1 virus.

Parameter	Value	Assay Type	Virus Strain	Cell Line
IC ₅₀	1.8 µM	Microneutralization Assay	A/PR/8/34 (H1N1)	MDCK
EC ₅₀	0.5 µM	Plaque Reduction Assay	A/PR/8/34 (H1N1)	MDCK

Note: The data presented here is illustrative and may vary depending on the specific experimental conditions, virus strain, and cell line used.

Experimental Protocols

Hemagglutination (HA) Inhibition Assay

This assay determines the ability of **RO5487624** to inhibit the agglutination of red blood cells by the influenza virus, which is mediated by the HA protein.

Materials:

- Influenza virus stock (e.g., A/PR/8/34 H1N1)
- **RO5487624** stock solution (in DMSO)
- Phosphate Buffered Saline (PBS)
- Chicken or human red blood cells (RBCs), 0.5% suspension in PBS
- 96-well V-bottom plates

Protocol:

- Prepare serial two-fold dilutions of **RO5487624** in PBS in a 96-well plate (50 µL/well). Include a no-compound control (PBS only).
- Add 50 µL of influenza virus suspension (pre-titered to 4-8 HA units) to each well.
- Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the virus.
- Add 50 µL of 0.5% RBC suspension to each well.
- Gently mix and incubate the plate at room temperature for 30-60 minutes.
- Observe the wells for hemagglutination. In the absence of inhibition, a lattice of agglutinated RBCs will form a mat at the bottom of the well. Inhibition is indicated by the formation of a tight button of RBCs at the bottom of the well.

- The HA inhibition titer is the highest dilution of the compound that completely inhibits hemagglutination.

Plaque Reduction Assay

This is a functional assay that measures the ability of **RO5487624** to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

Materials:

- Madin-Darby Canine Kidney (MDCK) cells
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
- Influenza virus stock
- **RO5487624** stock solution
- Agarose overlay medium (e.g., 2X DMEM, 2% low-melting-point agarose, TPCK-trypsin)
- Crystal violet solution

Protocol:

- Seed MDCK cells in 6-well plates and grow to confluence.
- Prepare serial dilutions of the influenza virus in serum-free DMEM.
- Wash the confluent cell monolayers with PBS.
- Infect the cells with 100 μ L of each virus dilution for 1 hour at 37°C, with gentle rocking every 15 minutes.
- During the infection, prepare the agarose overlay medium containing different concentrations of **RO5487624**.
- After the 1-hour incubation, remove the virus inoculum and overlay the cells with 2 mL of the agarose overlay medium containing the compound.

- Incubate the plates at 37°C in a CO₂ incubator for 48-72 hours, or until plaques are visible.
- Fix the cells with 4% formaldehyde and stain with crystal violet to visualize the plaques.
- Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the no-compound control.
- Determine the EC₅₀ value, which is the concentration of **RO5487624** that reduces the number of plaques by 50%.

Microneutralization Assay

This assay measures the ability of **RO5487624** to neutralize the infectivity of the virus, thereby preventing the virus-induced cytopathic effect (CPE).

Materials:

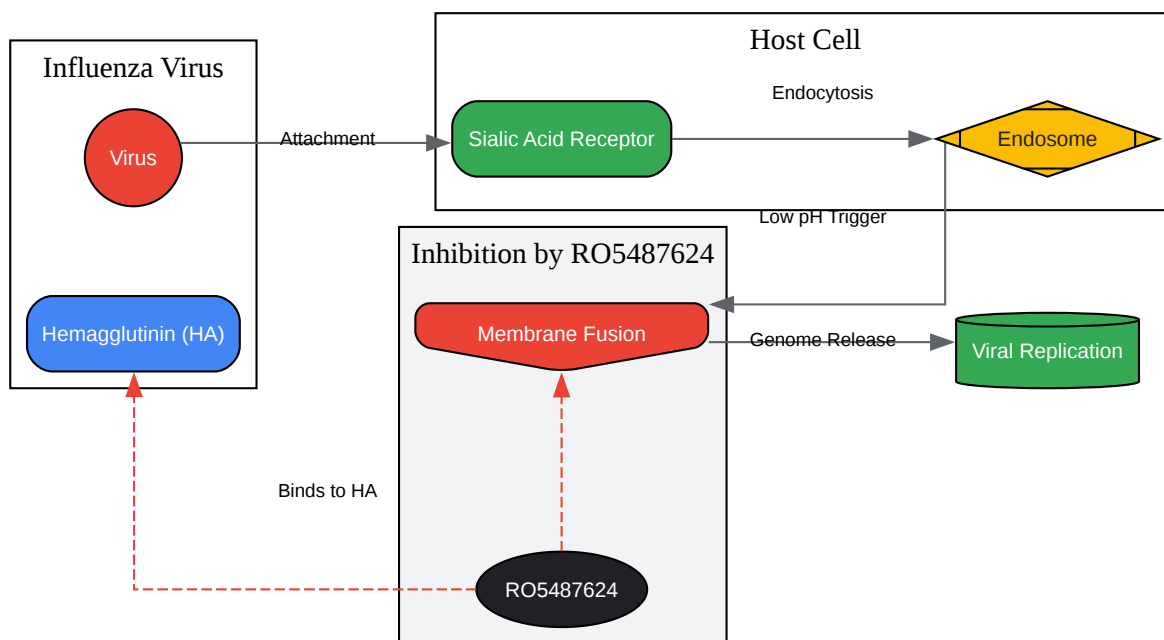
- MDCK cells
- DMEM with 10% FBS
- Influenza virus stock
- **RO5487624** stock solution
- TPCK-trypsin
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent

Protocol:

- Seed MDCK cells in 96-well plates and grow to confluence.
- Prepare serial dilutions of **RO5487624** in serum-free DMEM.
- In a separate 96-well plate, mix the compound dilutions with an equal volume of influenza virus (e.g., 100 TCID₅₀).
- Incubate the virus-compound mixture for 1 hour at 37°C.

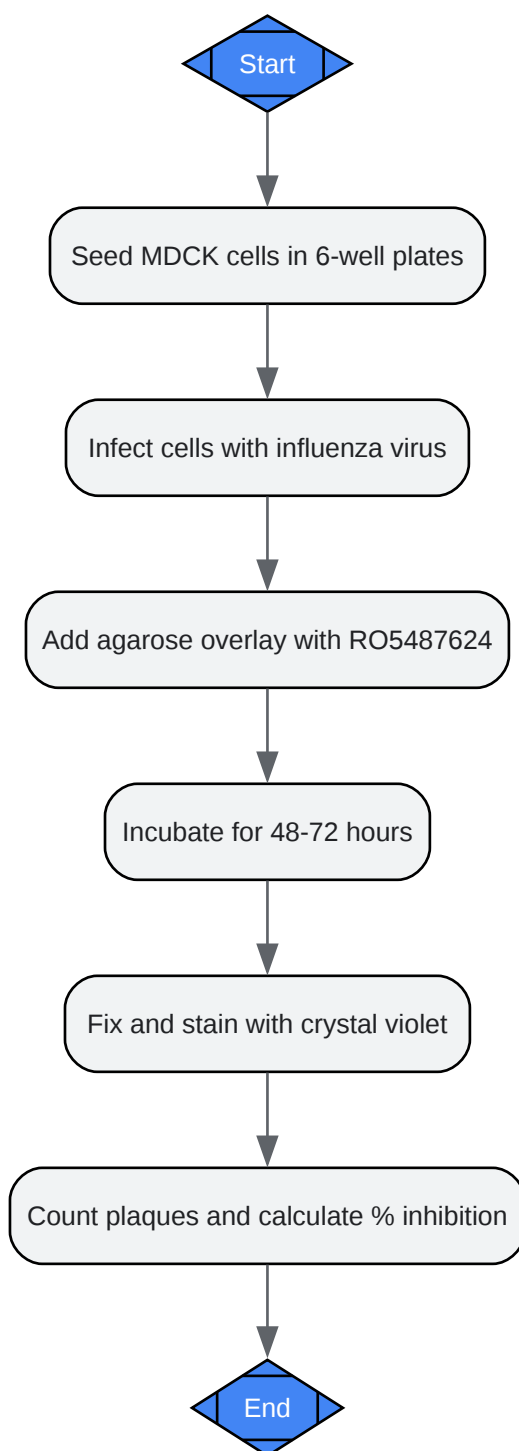
- Wash the confluent MDCK cell monolayers and add 100 μ L of the virus-compound mixture to each well.
- Incubate the plates for 48-72 hours at 37°C.
- Assess cell viability using a viability reagent according to the manufacturer's instructions.
- Calculate the percentage of protection from CPE for each compound concentration relative to the virus-only control and no-virus control.
- Determine the IC₅₀ value, which is the concentration of **RO5487624** that protects 50% of the cells from virus-induced death.

Visualizations



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Caption: Mechanism of influenza virus entry and inhibition by **RO5487624**.



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Caption: Experimental workflow for the Plaque Reduction Assay.

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References

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